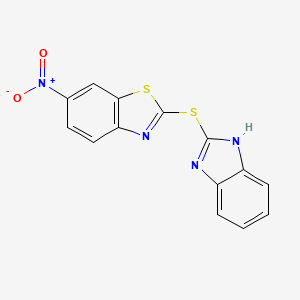

![molecular formula C13H12N4OS B5548692 3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, including structures similar to 3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole, often involves multi-step reactions that may include the use of starting reagents like 3-amino-1-phenylthiourea, carbon disulfide, and various alkylating agents. These processes can lead to the formation of S-derivatives through reactions with haloalkanes in alcoholic medium, supported by spectral and elemental analysis for structure confirmation (Hotsulia & Fedotov, 2019).

Molecular Structure Analysis

Structural analyses of similar compounds involve a variety of physicochemical tools, including CHN-elemental analyses, FT-IR, MS, TG/DTG, XRD, UV–Vis, and NMR spectroscopy. These methods help confirm the molecular structure, including the presence of triazole and isoxazole rings, demonstrating the compound's stability and potential reactivity patterns (Aouad et al., 2018).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Triazole derivatives, including those similar to the specified compound, have been investigated for their potent antimicrobial and antifungal properties. A study by Indorkar, Chourasia, and Limaye (2012) highlighted the synthesis of triazole derivatives that exhibited significant antimicrobial efficacy against various pathogens, such as Bacillus subtilis, Escherichia coli, and fungi like Penicillium citrinum, Aspergillus flavus, Aspergillus niger (Indorkar, Chourasia, & Limaye, 2012). This suggests potential applications in developing new antibacterial and antifungal agents.

Antileishmanial Activity

The antileishmanial activity of triazole derivatives was explored by Süleymanoğlu et al. (2017), who performed theoretical studies and biological tests on compounds for their effectiveness against Leishmania infantum. The remarkable antileishmanial activity of certain derivatives indicates their potential use in treating Leishmaniasis, a disease caused by parasitic protozoans (Süleymanoğlu et al., 2017).

Antimycobacterial Agents

Another area of application is in the development of antimycobacterial agents, as demonstrated by Seelam et al. (2016). They synthesized fused triazole derivatives and evaluated their activity against Mycobacterium tuberculosis, with several compounds showing more activity compared to standard drugs. This research opens avenues for new treatments against tuberculosis (Seelam et al., 2016).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of triazole derivatives for anti-inflammatory and analgesic activities have also been documented. For example, compounds synthesized and tested by Tozkoparan et al. (2000) showed prominent anti-inflammatory activities, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Tozkoparan et al., 2000).

Anticancer Activity

Research by Gomha et al. (2017) into novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed potent anticancer agents. Their synthesized compounds exhibited significant anticancer activities, highlighting the potential of triazole derivatives in cancer therapy (Gomha et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-10-14-15-13(19-9-11-7-8-18-16-11)17(10)12-5-3-2-4-6-12/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIXOWLJKILVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)SCC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)